![molecular formula C19H19N7O4S B2995426 4-(N,N-dimethylsulfamoyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034348-72-4](/img/structure/B2995426.png)
4-(N,N-dimethylsulfamoyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-dimethylsulfamoyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H19N7O4S and its molecular weight is 441.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(N,N-dimethylsulfamoyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide (CAS Number: 2034348-72-4) is a synthetic derivative that incorporates various heterocyclic moieties known for their biological activities. This article reviews the biological activity of this compound with a focus on its anticancer, antimicrobial, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of the compound is C19H19N7O4S with a molecular weight of 441.5 g/mol. The structural complexity includes a benzamide core linked to a triazolopyridine and an oxadiazole ring, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant anticancer properties. For example, studies have shown that similar derivatives can inhibit cancer cell proliferation across various lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HEPG2 | 1.18 ± 0.14 | |
Compound B | MDA-MB-435 | 6.82 | |
Compound C | PC-3 (Prostate) | 0.67 | |
Compound D | HCT-116 (Colon) | 0.80 |
The specific anticancer activity of This compound has not been extensively documented in primary literature; however, its structural analogs have shown promising results in inhibiting various cancer cell lines.
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been well-documented. For instance:
- Dhumal et al. (2016) demonstrated that oxadiazole derivatives exhibited strong inhibition against Mycobacterium bovis BCG.
- Desai et al. (2018) reported compounds that showed significant activity against both Gram-positive and Gram-negative bacteria.
The mechanism often involves the inhibition of key enzymes in bacterial cell wall synthesis or metabolic pathways.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory properties of oxadiazole derivatives:
Enzyme Target | Compound | Inhibition Type | Reference |
---|---|---|---|
Alkaline Phosphatase | Compound E | Competitive Inhibition | |
Axl Kinase | Compound F | Selective Inhibition (IC50 = 0.010 µM) |
The binding affinity of these compounds to enzyme active sites indicates their potential as therapeutic agents in treating diseases related to these enzymes.
Case Study 1: Anticancer Activity Assessment
A study conducted on a series of triazole and oxadiazole derivatives found that certain compounds exhibited IC50 values significantly lower than standard chemotherapy agents like doxorubicin. The findings suggest that the incorporation of sulfamoyl groups enhances cytotoxicity against cancer cells.
Case Study 2: Antimicrobial Efficacy
In a comparative study against various bacterial strains, compounds similar to This compound were found to possess comparable or superior efficacy to established antibiotics such as gentamicin.
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O4S/c1-12-21-19(30-24-12)14-8-9-26-16(10-14)22-23-17(26)11-20-18(27)13-4-6-15(7-5-13)31(28,29)25(2)3/h4-10H,11H2,1-3H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKQAMVXPKLUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.